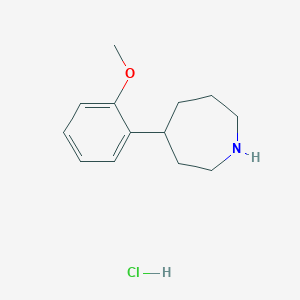

4-(2-Methoxyphenyl)azepane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Methoxyphenyl)azepane hydrochloride is a chemical compound that belongs to the family of azepanes. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Non-Fused N-Aryl Azepane Derivatives

4-(2-Methoxyphenyl)azepane hydrochloride: is utilized in the synthesis of non-fused N-aryl azepane derivatives. These compounds serve as key intermediates in synthetic chemistry and have applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . The methodology for their synthesis is significant in the formal synthesis of pharmaceutically relevant derivatives, such as Proheptazine, an opioid analgesic .

Palladium-Catalyzed Decarboxylation Reactions

The compound is involved in palladium-catalyzed decarboxylation reactions that lead to exclusive [5 + 2] annulation processes. This method is important for creating a diverse range of highly functionalized azepanes under mild conditions, with carbon dioxide as the byproduct . These reactions are crucial for advancing synthetic methodologies and understanding reaction mechanisms through DFT calculations .

Biological Properties of Azepane Derivatives

Azepane derivatives, including those derived from 4-(2-Methoxyphenyl)azepane hydrochloride, have been studied for their biological properties. They are known to exhibit pharmacological and therapeutic implications, particularly in the development of treatments for cancer and tumors . The exploration of these properties is essential for discovering new bioactive molecules.

Development of Herbicidal Ionic Liquids

Research has been conducted on the synthesis and characterization of herbicidal ionic liquids based on azepane derivatives. These substances have shown potential as physiologically active substances with pronounced antitumor activity . The development of such herbicides could lead to more effective and targeted agricultural chemicals.

Synthesis of Fused Heterocycles

4-(2-Methoxyphenyl)azepane hydrochloride is used in the synthesis of fused heterocycles, which are compounds with rings containing different elements. These heterocycles exhibit unique biological activities and are valuable in drug research and development . The synthesis of these compounds contributes to the discovery of new drugs with potential therapeutic applications.

Pharmaceutical Research and Drug Development

The compound’s role in pharmaceutical research is underscored by its use in the synthesis of various heterocyclic compounds. These compounds are integral to the creation of new drugs with diverse biological activities. The research into these compounds aids in the understanding of their mechanisms of action and potential uses in medicine .

Eigenschaften

IUPAC Name |

4-(2-methoxyphenyl)azepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-7-3-2-6-12(13)11-5-4-9-14-10-8-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDHJWIDEDPJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2871766.png)

![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)

![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)

![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)